molecular formula C8H10F3NO4 B2660054 5-Azaspiro[2.3]hexane-2-carboxylic acid;2,2,2-trifluoroacetic acid CAS No. 2503205-76-1

5-Azaspiro[2.3]hexane-2-carboxylic acid;2,2,2-trifluoroacetic acid

Cat. No. B2660054
M. Wt: 241.166
InChI Key: HNEOASLRFJPWRH-UHFFFAOYSA-N
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Description

“5-Azaspiro[2.3]hexane-2-carboxylic acid;2,2,2-trifluoroacetic acid” is a chemical compound . It is a derivative of 5-azaspiro[2.3]hexane .


Synthesis Analysis

The synthesis of 5-azaspiro[2.3]hexane derivatives has been reported in the literature . The compound was designed and synthesized from D-serine as a novel [2.3]-spiro analogue of L-Glu . The cyclopropyl moiety was introduced by a diastereoselective rhodium-catalyzed cyclopropanation reaction .


Molecular Structure Analysis

The Inchi Code for 5-azaspiro[2.3]hexane-2-carboxylic acid;2,2,2-trifluoroacetic acid is 1S/C5H9N.C2HF3O2/c1-2-5(1)3-6-4-5;3-2(4,5)1(6)7/h6H,1-4H2;(H,6,7) .


Chemical Reactions Analysis

The final cleavage of the Boc protecting group was carried out in the presence of formic acid at room temperature, affording the target amino acid derivatives .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 197.16 . It is a liquid at room temperature .

Scientific Research Applications

Synthesis and Drug Design

The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid showcases the creation of sterically constrained amino acids. These novel amino acids contribute to chemistry, biochemistry, and drug design by providing unique scaffolds for molecular interactions. Such advancements facilitate the development of new therapeutic agents with specific biological targets, underscoring the relevance of these compounds in drug discovery processes (Radchenko, Grygorenko, & Komarov, 2010).

Chemical Transformations and Synthetic Building Blocks

The reductive cleavage of 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates using zinc in acetic acid illustrates the chemical transformation potential of these compounds. This process not only facilitates the formation of 1,3-amino alcohols but also enables the synthesis of bi- or tricyclic lactams or lactones. Such chemical transformations are crucial for generating synthetic building blocks used in various chemical syntheses, highlighting the versatility and utility of these compounds in organic chemistry (Molchanov, Tran, Stepakov, & Kostikov, 2016).

Prodrug Synthesis and Delivery Systems

The use of aspirin (O-acetylsalicylic acid) to synthesize prodrugs of 3′-azido-3′-deoxythymidine (AZT) and 3′-deoxy-3′-fluorothymidine (FLT) demonstrates the application of 2,2,2-trifluoroacetic acid in creating effective drug delivery systems. By synthesizing mixed anhydrides between aspirin and trifluoroacetic acid, researchers have developed prodrugs that retain activity against HIV-1 in MT-4 cells. This method underscores the strategic use of these compounds in enhancing drug solubility, stability, and bioavailability, thereby improving therapeutic efficacy (Zahran, Kovács, Sakka, Pedersen, & Nielsen, 1996).

Novel Antibacterial Agents

The design and synthesis of novel quinoline derivatives incorporating 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl groups have resulted in potent antibacterial drugs for treating respiratory tract infections. These compounds exhibit significant in vitro and in vivo activities against a broad spectrum of respiratory pathogens, including multidrug-resistant and quinolone-resistant strains. This research highlights the critical role of azaspiro compounds in developing new antibacterial therapies, addressing the growing challenge of antibiotic resistance (Odagiri et al., 2013).

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-azaspiro[2.3]hexane-2-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.C2HF3O2/c8-5(9)4-1-6(4)2-7-3-6;3-2(4,5)1(6)7/h4,7H,1-3H2,(H,8,9);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEOASLRFJPWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C12CNC2)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azaspiro[2.3]hexane-2-carboxylic acid;2,2,2-trifluoroacetic acid

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